リクウィダンバリックラクトン

概要

説明

Synthesis Analysis

The synthesis of lactones, including compounds similar to liquidambaric lactone, can be achieved through various methods. A notable approach involves palladium-catalyzed synthesis, which allows for the preparation of highly substituted endocyclic enol lactones via a three-component coupling reaction in an ionic liquid, demonstrating excellent regioselectivity and good yields. This method highlights the efficiency and recyclability of the catalyst system in lactone synthesis (Yu Li, Zhengkun Yu, & H. Alper, 2007).

Molecular Structure Analysis

Research on the molecular structure of lactones is crucial for understanding their reactivity and properties. For instance, the revised structure of a sesquiterpene lactone from Bombax malbaricum was determined using 2D NMR experiments, showcasing the importance of accurate molecular characterization in the study of lactones (Puckhaber Ls & Stipanovic Rd, 2001).

Chemical Reactions and Properties

Lactones undergo various chemical reactions, reflecting their versatile chemical properties. A study on the direct aldol reactions catalyzed by 1,1,3,3-tetramethylguanidine lactate without solvent emphasizes the green and effective production of β-hydroxyl ketones, showcasing lactones' reactivity and the potential for sustainable chemical processes (Anlian Zhu et al., 2005).

Physical Properties Analysis

The investigation of physical properties, such as thermodynamics and phase behavior, is essential for the application and processing of lactones. The study on the influence of temperature on the thermodynamics of protic ionic liquid 2-hydroxy diethylammonium lactate in various solvents provides valuable insights into specific molecular interactions and the behavior of lactones in different environments (J. Kulhavy et al., 2016).

科学的研究の応用

がん治療:TRAF2阻害

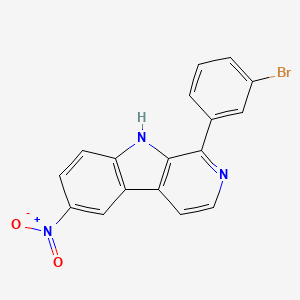

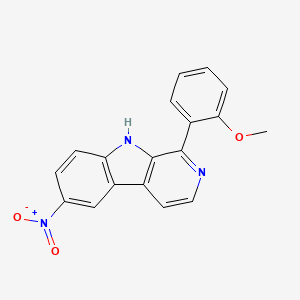

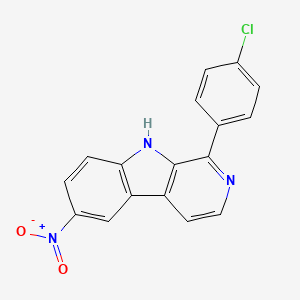

リクウィダンバリックラクトン: は、腫瘍壊死因子(TNF)受容体関連因子2(TRAF2)の強力な阻害剤として同定されています {svg_1}。これは、TRAF2がWnt/β-カテニンシグナル伝達の既知のがん遺伝子調節因子である大腸がんにおいて特に重要です {svg_2}。研究では、リクウィダンバリックラクトンはTRAF2を選択的に標的とし、β-カテニンとの相互作用を阻害し、それによって大腸がんの進行に不可欠なシグナル伝達経路を阻害することが示されています {svg_3}.

分子生物学:CRISPR/Cas9研究

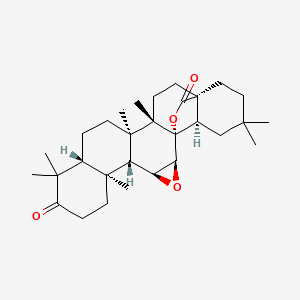

分子生物学では、CRISPR/Cas9ノックアウトHCT116細胞を用いてリクウィダンバリックラクトンの役割が調査されています {svg_4}。この高度な遺伝子ツールは、リクウィダンバリックラクトンによるがんの阻害にTRAF2が不可欠であるかを評価するために使用されてきました。その結果、TRAF2の枯渇は、化合物のWntシグナル伝達とがん細胞増殖を阻害する能力を阻害することを示唆しています {svg_5}.

生化学:抗血管新生作用

生化学の研究では、リクウィダンバリックラクトンが抗血管新生作用を示すことが明らかになりました {svg_6}。それはVEGF誘発の内皮細胞の増殖を有意に阻害し、VEGF誘発の細胞移動を効果的に減少させることができます。これは、さまざまな形態のがんなど、血管新生が重要な役割を果たす疾患の治療におけるリクウィダンバリックラクトンの潜在的な役割を示唆しています。

薬理学:薬物親和性と安定性

リクウィダンバリックラクトンは、マイクロスケールサーモフォレシス(MST)や薬物親和性反応性標的安定性(DARTS)などの技術と質量分析を組み合わせて、薬物親和性と安定性を研究されてきました {svg_7}。これらの研究は、リクウィダンバリックラクトンが分子レベルで標的にどのように相互作用するか、および治療薬としての潜在的な可能性を評価するために不可欠です。

伝統医学:用途の再評価

リクウィダンバリックラクトンに関連する化合物の伝統的な用途、例えば、漢方薬における乳がんの治療は、再評価されています {svg_8}。研究では、トリテルペノイドの抗乳がん効果は、これらの物質が乳汁分泌を促進するのではなく阻害する可能性があるため、授乳促進におけるそれらの使用の再評価を必要とする可能性があることを示唆しています。

細胞シグナル伝達:Wnt/β-カテニン経路

リクウィダンバリックラクトンが細胞シグナル伝達経路、特にWnt/β-カテニン経路に与える影響は、重要な研究分野です {svg_9}。TRAF2を標的とすることで、リクウィダンバリックラクトンは大腸がん細胞シグナル伝達に関与する重要な複合体を破壊し、標的化されたがん治療の開発に関する洞察を提供します。

作用機序

Target of Action

Liquidambaric lactone primarily targets the Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2) . TRAF2 is a positive regulator of Wnt/β-catenin signaling in colon cancer .

Mode of Action

Liquidambaric lactone inhibits oncogenic Wnt/β-catenin signaling through its direct interaction with TRAF2 . Mechanistically, TRAF2 positively regulates Wnt signaling by interacting with the N-terminal of β-catenin via its TRAF-C domain . This interaction is disrupted in the presence of Liquidambaric lactone . Particularly, a TRAF2/β-catenin/TCF4/TNIK complex is present in colon cancer cells, where TRAF2/β-catenin and β-catenin/TCF4 interactions are disrupted upon Liquidambaric lactone treatment .

Biochemical Pathways

The primary biochemical pathway affected by Liquidambaric lactone is the Wnt/β-catenin signaling pathway . This pathway is a well-established driver of colon cancer . By targeting TRAF2, Liquidambaric lactone disrupts the formation of a TRAF2/β-catenin/TCF4/TNIK complex, thereby inhibiting the Wnt/β-catenin signaling pathway .

Result of Action

The inhibition of the Wnt/β-catenin signaling pathway by Liquidambaric lactone results in the disruption of colon cancer cell growth . It has been observed that Liquidambaric lactone shows much stronger inhibition of colon cancer cells than its analogue, Liquidambaric acid, in colony formation assays . The inhibition of cancer by Liquidambaric lactone has also been confirmed in xenograft mice .

Safety and Hazards

生化学分析

Biochemical Properties

Liquidambaric lactone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with TRAF2, a protein involved in the Wnt/β-catenin signaling pathway . Liquidambaric lactone acts as an inhibitor of TRAF2, thereby modulating the signaling pathway. Additionally, it has been shown to interact with protein tyrosine kinases, inhibiting their autophosphorylation, which is crucial for its anti-cancer properties .

Cellular Effects

Liquidambaric lactone exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, liquidambaric lactone inhibits the Wnt/β-catenin signaling pathway, leading to reduced cell proliferation and increased apoptosis . It also affects gene expression by downregulating the expression of genes involved in cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of liquidambaric lactone involves several key interactions at the molecular level. It binds to TRAF2, inhibiting its activity and thereby disrupting the Wnt/β-catenin signaling pathway . This inhibition leads to decreased transcription of target genes involved in cell proliferation and survival. Additionally, liquidambaric lactone inhibits protein tyrosine kinases by preventing their autophosphorylation, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of liquidambaric lactone have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time .

Dosage Effects in Animal Models

The effects of liquidambaric lactone vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Liquidambaric lactone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells . The compound is metabolized primarily through the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve enzymes such as cytochrome P450 and UDP-glucuronosyltransferase, which facilitate the compound’s excretion from the body.

Transport and Distribution

Within cells and tissues, liquidambaric lactone is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes.

Subcellular Localization

The subcellular localization of liquidambaric lactone plays a crucial role in its activity and function. It has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments. In the nucleus, liquidambaric lactone interacts with transcription factors and other nuclear proteins, modulating gene expression and cellular function .

特性

IUPAC Name |

(1S,2S,4S,5R,6S,11R,14R,15S,18S,23R)-6,10,10,14,15,21,21-heptamethyl-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosane-9,25-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-24(2)12-14-29-15-13-28(7)27(6)11-8-17-25(3,4)19(31)9-10-26(17,5)21(27)20-22(33-20)30(28,18(29)16-24)34-23(29)32/h17-18,20-22H,8-16H2,1-7H3/t17-,18+,20-,21+,22-,26-,27+,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQBPBZOVWXRTA-PNZWHSTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23CCC4(C5(CCC6C(C(=O)CCC6(C5C7C(C4(C2C1)OC3=O)O7)C)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(CC7)(C)C)C(=O)O6)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Liquidambaric lactone?

A1: Liquidambaric lactone has been identified as a potent inhibitor of TRAF2 []. While the exact downstream effects are still under investigation, TRAF2 plays a crucial role in regulating various signaling pathways, including NF-κB and MAPK, which are often dysregulated in cancer cells. By inhibiting TRAF2, Liquidambaric lactone may interfere with these pathways, ultimately leading to anti-cancer effects.

Q2: What is known about the structural characteristics of Liquidambaric lactone?

A2: Liquidambaric lactone is a pentacyclic triterpene lactone. While its exact molecular formula and weight aren't explicitly stated in the provided abstracts, its structure has been elucidated using various spectroscopic techniques, including IR, MS, 1H NMR, 13C NMR, and X-ray diffraction analysis [, ].

Q3: Where has Liquidambaric lactone been found in nature?

A3: Liquidambaric lactone has been isolated from several plant sources. It was first discovered in Liquidambar formosana [] and later found in Chaenomeles sinensis immature fruits [] and the roots of Lantana camara [].

Q4: Has Liquidambaric lactone shown activity against any diseases?

A4: While research is ongoing, one study identified Liquidambaric lactone as a potential anti-cancer agent []. Additionally, fractions from Lantana camara roots, which contained Liquidambaric lactone, displayed inhibitory activity against HIV-1 reverse transcriptase []. This suggests potential antiviral properties, though further investigation is needed.

Q5: What are the limitations of the current research on Liquidambaric lactone?

A5: Current research on Liquidambaric lactone is still in its early stages. While promising activities have been observed, more in-depth studies are needed to:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide](/img/no-structure.png)